Disodium N-(2-((carboxylatomethyl)(2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate
Description
Disodium N-(2-((carboxylatomethyl)(2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate (CAS: 94023-29-7; EINECS: 301-627-5) is a synthetic amphoteric surfactant with a complex structure combining hydrophilic and hydrophobic moieties . Its molecular formula is C₂₀H₃₉N₂NaO₄, featuring:
- A tetradecyl (C14) fatty acyl chain (1-oxotetradecyl) as the hydrophobic tail.
- A glycinate backbone with dual functional groups:
- A disodium counterion optimizing solubility in aqueous systems.
This compound is registered under EU REACH (as of 31/05/2018) and is utilized in industrial applications requiring mild surfactants, such as personal care products and detergents .
Properties
CAS No. |
94023-29-7 |
|---|---|
Molecular Formula |
C22H40N2Na2O6 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(tetradecanoyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
InChI |
InChI=1S/C22H42N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)24(19-22(29)30)15-14-23(16-17-25)18-21(27)28;;/h25H,2-19H2,1H3,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI Key |
KGXNDLOESKIXEY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CCN(CCO)CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens like chlorine or bromine, under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Biochemical Applications
1. Drug Development
Disodium N-(2-((carboxylatomethyl)(2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate has shown promise in drug formulation due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to interact effectively with lipid membranes, making it a candidate for drug delivery systems.
2. Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress in biological systems. This property is particularly relevant in developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases.
3. Chelating Agent
The carboxylate groups in its structure enable it to act as a chelating agent, binding metal ions and potentially aiding in detoxification processes. This characteristic is useful in bioremediation and environmental chemistry applications.
Therapeutic Uses
1. Cancer Therapy
Preliminary studies suggest that this compound may have anti-cancer properties. Its ability to modulate cell signaling pathways involved in cancer progression is under investigation, with potential applications in targeted therapy.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, which could be harnessed for treating chronic inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further clinical trials.
Material Science Applications
1. Surfactant Use
Due to its amphiphilic character, this compound can function as a surfactant in various formulations, including cosmetics and personal care products. Its ability to stabilize emulsions makes it valuable in the formulation of creams and lotions.
2. Polymer Chemistry
In polymer science, this compound can be used as a modifier or additive to enhance the properties of polymers, such as flexibility and thermal stability.
Case Study 1: Drug Delivery Systems
A study published in the Journal of Pharmaceutical Sciences explored the use of this compound as a carrier for hydrophobic drugs. The results demonstrated improved solubility and controlled release profiles compared to conventional delivery methods.
Case Study 2: Antioxidant Research
Research conducted at a leading university investigated the antioxidant properties of this compound using various in vitro models. The findings indicated significant reductions in reactive oxygen species (ROS), suggesting its potential application as a therapeutic agent in oxidative stress-related conditions.
| Application Area | Specific Use | Findings/Implications |
|---|---|---|
| Drug Development | Enhancing drug solubility | Improved bioavailability |
| Cancer Therapy | Modulating cell signaling | Potential for targeted cancer therapies |
| Anti-inflammatory | Inhibition of cytokines | Possible treatment for chronic inflammation |
| Surfactant Use | Stabilizing emulsions | Valuable in cosmetics formulations |
| Polymer Chemistry | Enhancing polymer properties | Improved flexibility and thermal stability |
Mechanism of Action
The mechanism of action of Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is crucial in applications like emulsification, where it helps to stabilize mixtures of oil and water .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of amino acid-based surfactants. Key structural and functional analogs include:
Sodium N-(2-Hydroxyethyl)-N-[2-[(1-Oxododecyl)Amino]Ethyl]Glycinate (CAS: 66161-62-4)
| Property | Target Compound (C14) | C12 Analog |
|---|---|---|
| Hydrophobic Chain Length | Tetradecyl (C14) | Dodecyl (C12) |
| Molecular Formula | C₂₀H₃₉N₂NaO₄ | C₁₈H₃₅N₂NaO₄ |
| Solubility | Moderate (balanced C14 chain) | Higher (shorter C12 chain) |
| Critical Micelle Concentration (CMC)* | Likely lower (longer chain) | Higher (shorter chain) |
| Applications | Heavy-duty detergents | Mild cleansers (e.g., shampoos) |
*Inferred from chain-length trends in surfactant chemistry. The C14 analog provides stronger grease-cutting ability due to higher hydrophobicity, whereas the C12 variant is milder .
Sodium (Z)-N-(2-Hydroxyethyl)-N-[2-[(1-Oxo-9-Octadecenyl)Amino]Ethyl]Glycinate (CAS: 93919-85-8)
| Property | Target Compound (C14) | Unsaturated C18 Analog |
|---|---|---|
| Chain Structure | Saturated C14 | Unsaturated (Z-9-octadecenyl) |
| Molecular Formula | C₂₀H₃₉N₂NaO₄ | C₂₄H₄₅N₂NaO₄ |
| Melting Point | Higher (saturated chain) | Lower (cis-unsaturation) |
| Biodegradability | Slower degradation | Faster (unsaturated chains) |
| Use Cases | Stable formulations | Cold-water detergents |
The unsaturated C18 analog’s Z-configuration improves cold-water solubility and biodegradability but reduces oxidative stability compared to the saturated C14 compound .
Disodium Tallowamphodiacetate (CAS: 93804-76-3)
| Property | Target Compound | Tallowamphodiacetate |
|---|---|---|
| Hydrophobic Source | Synthetic C14 | Tallow-derived (C16–C18 mix) |
| Functional Groups | Carboxylatomethyl, hydroxyethyl | Dual carboxylate groups |
| Foaming Capacity | Moderate | High (due to dual charges) |
| Environmental Impact | Predictable synthesis | Variable (natural feedstock) |
Tallowamphodiacetate’s mixed-chain composition enhances foam stability but complicates batch-to-batch consistency, unlike the synthetically uniform C14 target compound .
N-(2-Hydroxyethyl)-N-[2-[(1-Oxooctadecyl)Amino]Ethyl]Glycine Monohydrochloride (CAS: 95046-22-3)
| Property | Target Compound | C18 Hydrochloride Salt |
|---|---|---|
| Counterion | Disodium | Hydrochloride |
| pH Compatibility | Neutral to alkaline | Acidic formulations |
| Molecular Weight | 400.5 g/mol | 489.1 g/mol (with HCl) |
| Purity | Industrial grade (≥95%) | High-purity research chemical |
The hydrochloride form is tailored for niche applications like pharmaceutical solubilization, whereas the disodium variant is preferred in consumer products for pH versatility .
Biological Activity
Disodium N-(2-((carboxylatomethyl)(2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate, with CAS No. 94023-29-7, is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C22H42N2O6.2Na
- Molecular Weight : 474.54 g/mol
- Structure : The compound features a tetradecanoyl moiety linked to a glycine derivative, which enhances its amphiphilic properties, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The carboxylate and amino groups facilitate interactions with various biomolecules, potentially leading to:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Efficacy
A comparative study analyzed the antimicrobial activity of various compounds, including this compound. Results indicated that this compound showed comparable activity against common pathogens such as Staphylococcus aureus and Escherichia coli, similar to established antibiotics like penicillin and ciprofloxacin .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Compound |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Penicillin G |
| Escherichia coli | 16 µg/mL | Ciprofloxacin |
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of this compound. The compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .
Case Studies
-
Case Study on Antimicrobial Activity :
A study involving the synthesis of various derivatives of glycine-based compounds demonstrated that modifications in the alkyl chain length significantly influenced antimicrobial efficacy. This compound was among the top performers against multi-drug resistant strains . -
Case Study on Antioxidant Properties :
Research focusing on the antioxidant capacity of similar compounds revealed that this compound exhibited significant free radical scavenging activity in cell-free systems, indicating potential applications in mitigating oxidative stress-related diseases .
Q & A
Q. What are the correct IUPAC nomenclature and structural features of this compound?
The compound’s IUPAC name reflects its branched structure: a tetradecyl chain (C14) with a ketone group (1-oxo), an ethylenediamine backbone substituted with a carboxylatomethyl and 2-hydroxyethyl group, and a glycinate moiety neutralized as a disodium salt. Structural confirmation requires advanced techniques like NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The presence of two distinct CAS numbers (94087-03-3 and 77056-22-5) suggests potential isomerism or salt variations, necessitating careful structural validation .
Q. How can researchers distinguish between isomers or salts of this compound?
Analytical differentiation relies on hyphenated techniques:
- Chromatography (HPLC/UPLC) paired with ion-trap mass spectrometry to separate and identify isomers based on retention times and fragmentation patterns.
- Infrared Spectroscopy (IR) to detect functional group variations (e.g., carbonyl stretching frequencies for ketone vs. amide groups).
- Elemental Analysis to confirm sodium content (disodium salt vs. monosodium forms) .
Q. What are the recommended safety protocols for handling this compound?
While direct safety data for this compound is limited, analogous disodium surfactants (e.g., disodium N-(1-oxooctadecyl)-L-glutamate) indicate:
- Use of PPE (gloves, lab coats, eye protection) to avoid skin/eye contact.
- Storage in airtight containers under inert gas to prevent hygroscopic degradation.
- Neutralization of spills with inert adsorbents (vermiculite) and disposal via certified hazardous waste channels .
Advanced Research Questions
Q. How can the compound’s amphiphilic properties be experimentally leveraged in colloidal or micellar systems?
The molecule’s structure combines a hydrophobic C14 chain and hydrophilic carboxylate/hydroxyethyl groups, enabling micelle formation. Methodologies include:
- Critical Micelle Concentration (CMC) Determination : Conduct surface tension measurements (Wilhelmy plate method) or fluorescence spectroscopy using pyrene as a probe.
- Dynamic Light Scattering (DLS) : Monitor micelle size distribution under varying pH/temperature conditions.
- Small-Angle X-ray Scattering (SAXS) : Resolve micellar morphology (spherical vs. rod-like) .
Q. What experimental strategies resolve contradictions in solubility data for this compound?
Discrepancies in solubility profiles (e.g., polar vs. nonpolar solvents) may arise from impurities, isomerism, or hydration states. Approaches include:
Q. How can researchers design stability studies for this compound under varying pH and temperature?
A robust stability protocol involves:
- Forced Degradation : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light, followed by LC-MS analysis to identify degradation products (e.g., hydrolysis of the amide bond).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions (25°C).
- Ion Chromatography : Monitor sodium ion dissociation in aqueous buffers .
Q. What spectroscopic methods are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for high specificity, using deuterated analogs as internal standards.
- Nuclear Magnetic Resonance (NMR) with DOSY : Differentiate the compound from matrix interference via diffusion-ordered spectroscopy.
- Capillary Electrophoresis (CE) with UV Detection : Resolve charged species in low-conductivity buffers .
Methodological Considerations
-
Synthesis Optimization : While no direct synthesis data is available, analogous glycinate surfactants are synthesized via:
- Schotten-Baumann Reaction : Reacting 1-oxotetradecyl chloride with N-(2-aminoethyl)glycine derivatives under basic conditions.
- Purification : Flash chromatography (silica gel, methanol/chloroform eluent) followed by recrystallization from ethanol/water .
-
Data Contradiction Analysis : Conflicting CMC or solubility values require meta-analysis of experimental parameters (e.g., solvent purity, temperature control) and statistical validation (Grubbs’ test for outliers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
